Acute Oral Antiarrhythmic Efficacy of Pentisomide vs. Disopyramide, Flecainide, Propafenone, and Mexiletine
In a direct head-to-head comparison within the same patient population (n=25) with high-grade chronic ventricular arrhythmias, pentisomide (7 mg/kg) demonstrated superior acute oral efficacy relative to four established Class I antiarrhythmics. Efficacy was defined as >90% reduction in ventricular premature complexes and complete abolition of Lown class 4A and 4B arrhythmias [1].
| Evidence Dimension | Acute oral antiarrhythmic efficacy (responder rate) |
|---|---|
| Target Compound Data | 68% (17/25 patients) |
| Comparator Or Baseline | Disopyramide: 63% (12/19); Flecainide: 54% (13/24); Propafenone: 54% (13/24); Mexiletine: 35% (7/20) |
| Quantified Difference | Pentisomide 68% vs. Mexiletine 35% (absolute difference: +33%); vs. Flecainide/Propafenone (+14%); vs. Disopyramide (+5%) |
| Conditions | Acute oral drug testing; 7 mg/kg pentisomide; 90-minute post-dose Holter monitoring; chronic ventricular arrhythmia patients |
Why This Matters
This direct comparative data establishes pentisomide's superior efficacy benchmark, supporting its prioritization in preclinical and translational studies aiming for higher response rates in ventricular arrhythmia models.
- [1] Priori SG, Bonazzi O, Facchini M, Varisco T, Schwartz PJ. Antiarrhythmic efficacy of penticainide and comparison with disopyramide, flecainide, propafenone and mexiletine by acute oral drug testing. Am J Cardiol. 1987 Nov 1;60(13):1068-72. View Source
